2,3-Diiodo-1,4-dimethoxybenzene
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Overview
Description
2,3-Diiodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms and two methoxy groups are substituted at the 2,3 and 1,4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-1,4-dimethoxybenzene typically involves the iodination of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dihydro derivatives and partially reduced aromatic compounds.
Scientific Research Applications
2,3-Diiodo-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-1,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. Additionally, it can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diiodo-2,5-dimethoxybenzene
- 1,4-Dimethoxybenzene
- 2,5-Diiodo-1,4-dimethoxybenzene
Uniqueness
2,3-Diiodo-1,4-dimethoxybenzene is unique due to the specific positioning of its iodine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8I2O2 |
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Molecular Weight |
389.96 g/mol |
IUPAC Name |
2,3-diiodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8I2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
KKSFPNCGZCWIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)I |
Origin of Product |
United States |
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